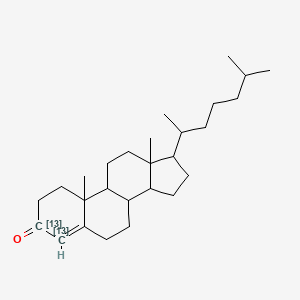![molecular formula C11H13NO B12313358 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is a complex organic compound with the molecular formula C₁₁H₁₃NO It is characterized by a tricyclic structure that includes an oxygen and nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign approach involves tandem C–N and C–O bond formation reactions. Starting materials such as renewable levulinic acid are used, and the reaction conditions are optimized to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of renewable starting materials and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the tricyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the tricyclic structure.
Wissenschaftliche Forschungsanwendungen
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-4-azatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),9,11-tetraene: This compound has a similar tricyclic structure but differs in the positioning of double bonds.
8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid: Another related compound with additional nitrogen atoms and a carboxylic acid group.
Uniqueness
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2 |
InChI-Schlüssel |
FJCAHIFUCPXKCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC3=CC=CC=C3C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


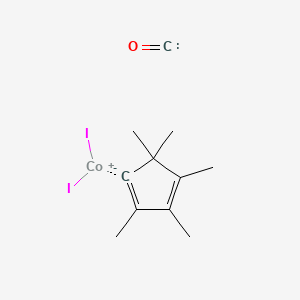
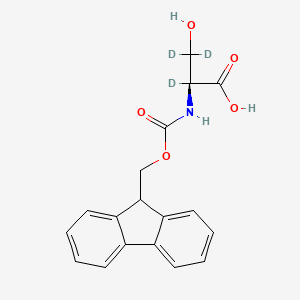
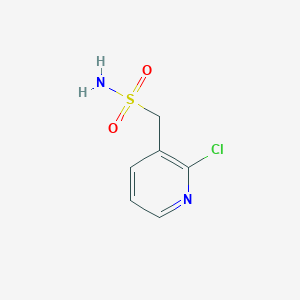
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
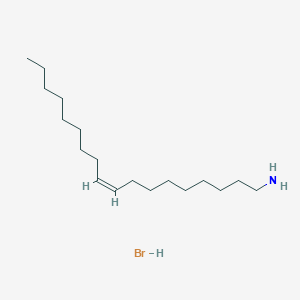
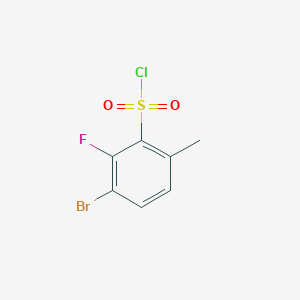
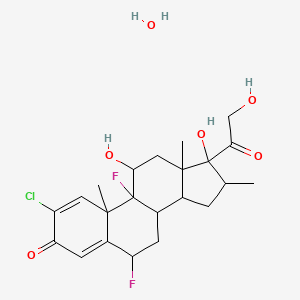

![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)

